

Physical and chemical properties of N,N,5-Trimethylisoxazol-3-amine

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Compound of Interest

Compound Name: *N,N,5-Trimethylisoxazol-3-amine*

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An In-depth Technical Guide to N,N,5-Trimethylisoxazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data on **N,N,5-Trimethylisoxazol-3-amine** (CAS Number: 60148-37-0) is extremely limited. This guide provides a comprehensive overview based on the known properties of structurally related isoxazole amines and general chemical principles. The information presented herein should be used as a reference and a guide for potential research directions, not as a substitute for experimental verification.

Introduction

N,N,5-Trimethylisoxazol-3-amine is a heterocyclic amine belonging to the isoxazole class of compounds. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. Isoxazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. The N,N-dimethyl substitution on the amine group at the 3-position and the methyl group at the 5-position of the isoxazole ring in **N,N,5-Trimethylisoxazol-3-amine** are expected to influence its physicochemical properties and biological activity.

Physicochemical Properties

Specific experimental data for the physicochemical properties of **N,N,5-Trimethylisoxazol-3-amine** are not available in the current literature. However, we can infer potential properties based on closely related analogs. For comparative purposes, data for 5-Methylisoxazol-3-amine and 4,5-Dimethylisoxazol-3-amine are presented below.

Table 1: Physicochemical Properties of **N,N,5-Trimethylisoxazol-3-amine** and Related Analogs

Property	N,N,5-Trimethylisoxazol-3-amine	5-Methylisoxazol-3-amine	4,5-Dimethylisoxazol-3-amine
CAS Number	60148-37-0	1072-67-9	13999-39-8
Molecular Formula	C ₆ H ₁₀ N ₂ O	C ₄ H ₆ N ₂ O	C ₅ H ₈ N ₂ O
Molecular Weight	126.16 g/mol (Calculated)	98.10 g/mol	112.13 g/mol
Melting Point	N/A	N/A	N/A
Boiling Point	N/A	N/A	N/A
Solubility	N/A	N/A	N/A
pKa	N/A	N/A	N/A
LogP (XLogP3)	N/A	0.1	0.8

N/A: Not Available in public literature.

Chemical Properties and Spectroscopic Data

The chemical reactivity of **N,N,5-Trimethylisoxazol-3-amine** will be dictated by the isoxazole ring and the dimethylamino group. The lone pair of electrons on the nitrogen of the dimethylamino group makes it a potential nucleophile and a site for protonation. The isoxazole ring can participate in various organic reactions, including electrophilic substitution and ring-opening reactions under certain conditions.

Expected Spectroscopic Characteristics:

- ^1H NMR: The spectrum is expected to show a singlet for the C5-methyl group, a singlet for the two N-methyl groups, and a singlet for the C4-proton of the isoxazole ring. The chemical shifts will be influenced by the solvent and the electronic environment.
- ^{13}C NMR: The spectrum should display distinct signals for the isoxazole ring carbons, the C5-methyl carbon, and the N-methyl carbons.
- IR Spectroscopy: Characteristic peaks would include C-H stretching vibrations for the methyl groups, C=N and C=C stretching of the isoxazole ring, and C-N stretching of the dimethylamino group.
- Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (126.16 g/mol) would be expected, along with characteristic fragmentation patterns.

Experimental Protocols

Due to the lack of specific literature, a detailed experimental protocol for the synthesis of **N,N,5-Trimethylisoxazol-3-amine** cannot be provided. However, a plausible synthetic route can be proposed based on the synthesis of other N,N-dialkylated aminoisoxazoles. A potential method would involve the methylation of the corresponding primary amine, 5-Methylisoxazol-3-amine.

Illustrative Experimental Protocol (Hypothetical): Synthesis of **N,N,5-Trimethylisoxazol-3-amine** from 5-Methylisoxazol-3-amine

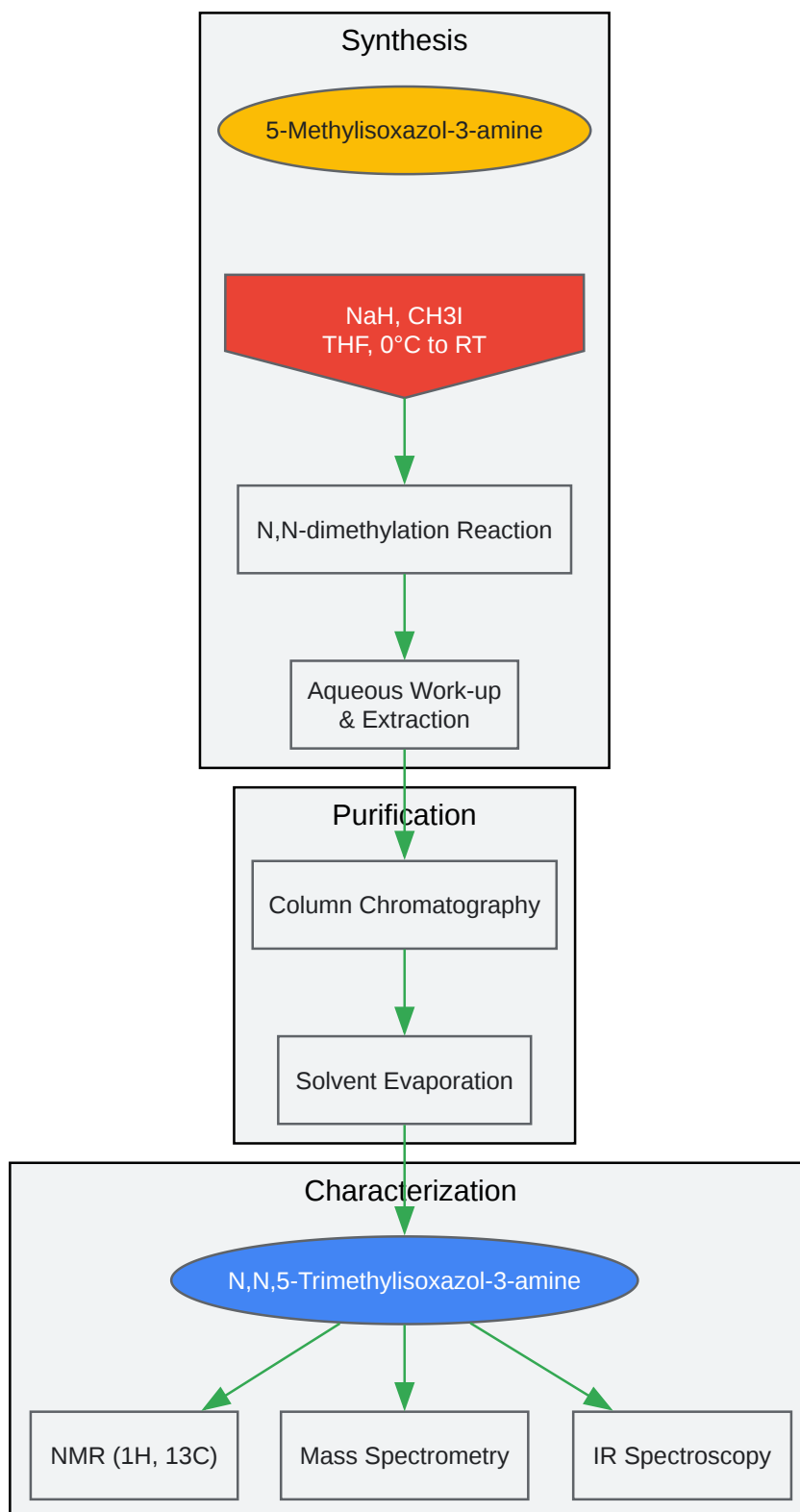
- Reaction Setup: To a solution of 5-Methylisoxazol-3-amine (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a base such as sodium hydride (NaH, 2.2 eq) portion-wise at 0 °C.
- Methylation: After stirring the mixture for 30 minutes, add a methylating agent such as methyl iodide (CH_3I , 2.2 eq) dropwise at 0 °C.
- Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

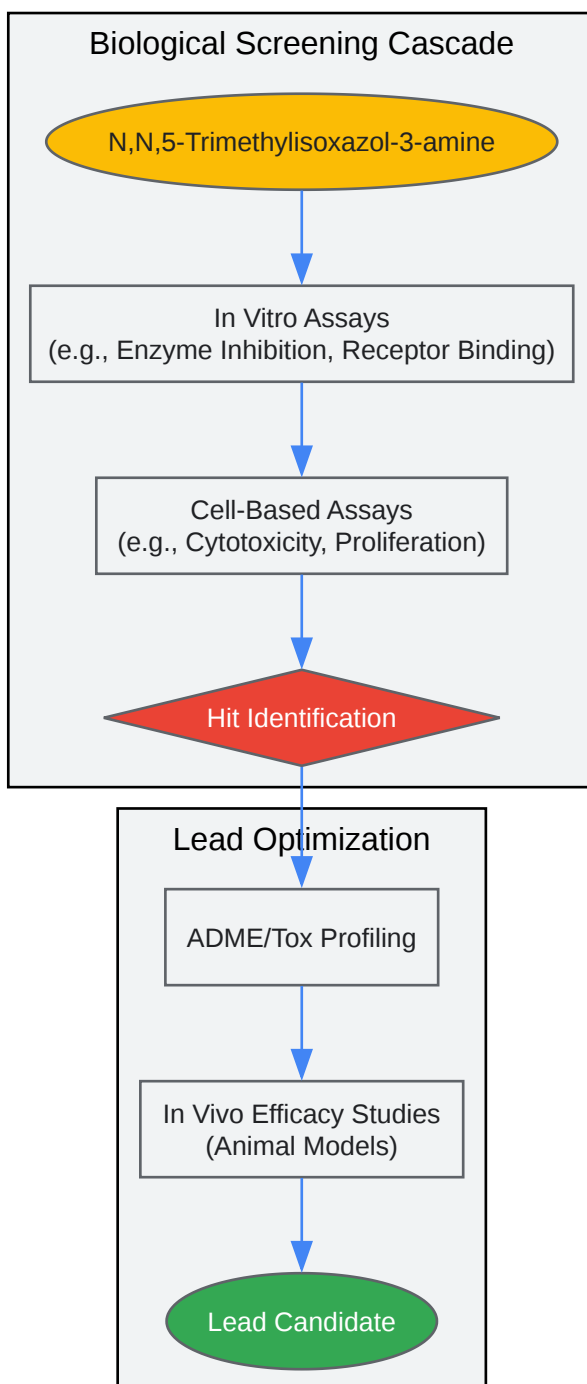
- **Work-up:** Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
- **Characterization:** The structure and purity of the final product should be confirmed by spectroscopic methods (^1H NMR, ^{13}C NMR, IR, and MS).

Mandatory Visualizations

Hypothetical Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of **N,N,5-Trimethylisoxazol-3-amine**.





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